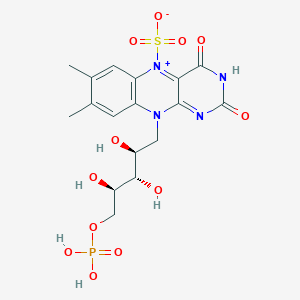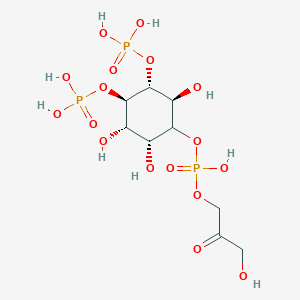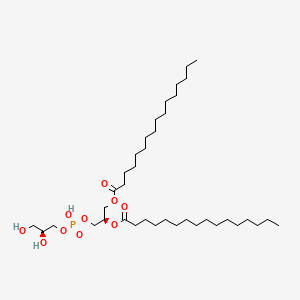![molecular formula C7H12O5 B10778289 (1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[410]heptane-2,3,4-triol is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the hydroxymethyl and triol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes. Its ability to mimic certain natural products makes it a useful tool in studying enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol shares similarities with other bicyclic compounds, such as norbornane derivatives and certain sugars.
- Compounds like this compound are often compared to other polyhydroxylated bicyclic molecules.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2/t3-,4-,5+,6+,7-/m0/s1 |
Clave InChI |
BDIDRHMZXLEMIZ-TYDWOXHJSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@]2([C@H]1O2)CO)O)O)O |
SMILES canónico |
C1C(C(C(C2(C1O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)

![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)


![2-[[4-[[4-[[4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778293.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
